rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[310]hexane-1-carboxylate is a complex organic compound characterized by its bicyclic structure and the presence of a chlorosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction of cyclopropenes with aminocyclopropanes, followed by functional group transformations to introduce the chlorosulfonyl and carboxylate groups .
Cycloaddition Reaction: The initial step involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation.
Functional Group Transformation:
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include continuous flow synthesis techniques and the use of more efficient catalysts to reduce costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can modify the functional groups, potentially leading to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols, typically under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to prevent over-reduction.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while reduction could produce a sulfonyl alcohol.
Scientific Research Applications
Rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design, potentially leading to new pharmaceuticals with improved efficacy and selectivity.
Materials Science: Its bicyclic framework can be used to develop new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can serve as a probe to study biological pathways and interactions, particularly those involving sulfonyl groups.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, contributing to the development of new industrial processes.
Mechanism of Action
The mechanism by which rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane Derivatives: These compounds share the same bicyclic core but differ in their functional groups, leading to variations in reactivity and applications.
Chlorosulfonyl Compounds: Compounds with the chlorosulfonyl group exhibit similar reactivity patterns, particularly in nucleophilic substitution reactions.
Carboxylate Esters: These compounds are widely used in organic synthesis and can serve as intermediates in the preparation of more complex molecules.
Uniqueness
Rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate is unique due to its combination of a bicyclic structure with both chlorosulfonyl and carboxylate functional groups. This combination provides a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
2624108-89-8 |
---|---|
Molecular Formula |
C8H11ClO4S |
Molecular Weight |
238.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.